molecular formula C16H20Cl2N2 B14610662 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole CAS No. 61019-52-1

1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole

Cat. No.: B14610662
CAS No.: 61019-52-1
M. Wt: 311.2 g/mol
InChI Key: LYOAVEKOCDKONZ-UHFFFAOYSA-N
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Description

1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with heptanal in the presence of ammonium acetate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole involves the inhibition of specific enzymes or receptors in target organisms. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity compared to other imidazole derivatives .

Properties

CAS No.

61019-52-1

Molecular Formula

C16H20Cl2N2

Molecular Weight

311.2 g/mol

IUPAC Name

1-[3-(2,4-dichlorophenyl)heptan-2-yl]imidazole

InChI

InChI=1S/C16H20Cl2N2/c1-3-4-5-14(12(2)20-9-8-19-11-20)15-7-6-13(17)10-16(15)18/h6-12,14H,3-5H2,1-2H3

InChI Key

LYOAVEKOCDKONZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=C(C=C1)Cl)Cl)C(C)N2C=CN=C2

Origin of Product

United States

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